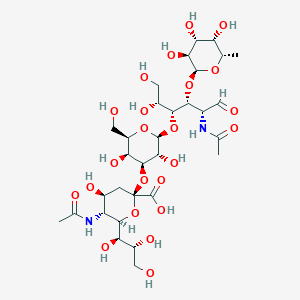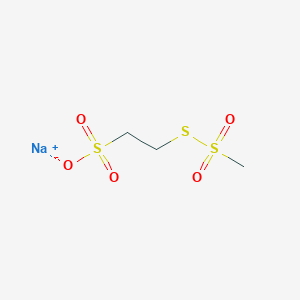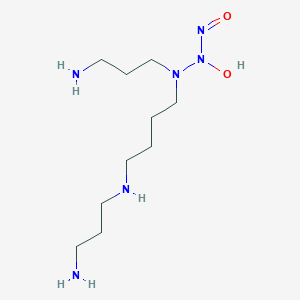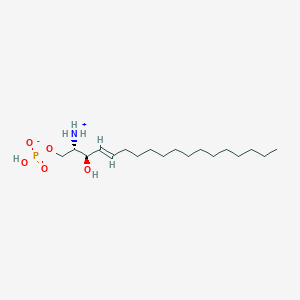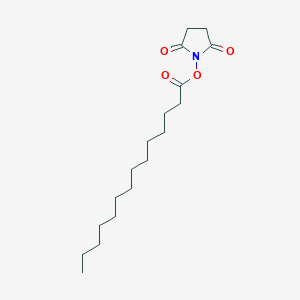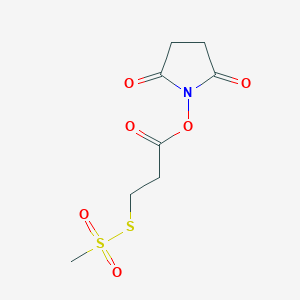
三(4-氨基苯基)胺
描述
Synthesis Analysis
The synthesis of tris(4-aminophenyl)amine and its derivatives often involves novel methodologies that contribute to the field of organic synthesis. For instance, the synthesis of tris(4-cyanophenyl)amine, a related compound, demonstrated a unique self-assembly process, starting from 4-fluorocyanobenzene without any amine reagent, suggesting a novel pathway for synthesizing related compounds with strong fluorescence properties (Patra, Anthony, & Radhakrishnan, 2007). Another efficient synthesis approach for tris(4-formylphenyl)amine highlighted a two-flask synthesis from triphenylamine, offering higher yields and a more practical method than previous procedures (Mallegol, Gmouh, Meziane, Blanchard‐Desce, & Mongin, 2005).
Molecular Structure Analysis
The molecular structure of tris(4-aminophenyl)amine and its derivatives is crucial for understanding their reactivity and properties. Studies often employ computational and spectroscopic methods to investigate these molecules. For example, the structural analysis of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine via NMR, IR, MS, and elemental analysis provides insights into its potential applications and reactivity patterns (Veettil & Haridas, 2010).
Chemical Reactions and Properties
Tris(4-aminophenyl)amine and its derivatives exhibit a range of chemical reactions and properties, making them suitable for various applications. For instance, the study on tris(4-bromophenyl)aminium hexachloridoantimonate ('Magic Blue') highlights its strong oxidizing properties with low inner-sphere reorganization, suggesting its utility in oxidation reactions (Quiroz-Guzmán & Brown, 2010).
Physical Properties Analysis
The physical properties of tris(4-aminophenyl)amine derivatives, such as fluorescence and thermal stability, are of significant interest. The synthesis of tris(4-cyanophenyl)amine revealed its strong blue fluorescence in solution, nano/microcrystals, and solid states, attributed to energy levels from intermolecular interactions, showing potential for practical utility in light-emitting devices (Patra, Anthony, & Radhakrishnan, 2007).
Chemical Properties Analysis
The chemical properties of tris(4-aminophenyl)amine derivatives, such as redox activity and anion binding capabilities, are extensively studied. For example, a coordination framework incorporating tris(4-(pyridin-4-yl)phenyl)amine ligand showed redox activity, indicating its potential for developing multifunctional frameworks (Hua, Turner, & D’Alessandro, 2013).
科学研究应用
三(4-氨基苯基)胺应用的全面分析
三(4-氨基苯基)胺 (TAPA) 是一种多功能有机化合物,在科学研究中具有多种应用。以下是对 TAPA 六种独特应用的详细分析,每种应用都以单独的章节呈现。
有机染料去除:基于 TAPA 的聚酰亚胺/石墨化氮化碳复合材料因其吸附和光催化性能 而受到关注。这些复合材料有望从废水中去除有害的有机分子,特别是有机染料。TAPA 与石墨化氮化碳的结合增强了吸附性能和光催化性能,从而在可见光下有效降解有机污染物 .
非线性光学特性:TAPA 因其非线性光学特性 而闻名。它作为一种荧光三功能探针,可用于光学器件的开发。其高对称性和非线性光学行为使其适用于光子学和光电子学应用 .
有机半导体体系:TAPA 的衍生物,如三苯胺 (TPA),被用作有机半导体 (OSC) 中的三维共轭体系。 这些材料表现出优异的空穴传输和空穴注入特性,这对有机发光二极管 (OLED) 和其他电子器件的性能至关重要 .
水修复:基于 TAPA 的复合材料不仅对染料降解有效,而且在水修复 也发挥着重要作用。它们可以处理受金属离子和其他工业污染物等有害物质污染的废水,然后排放到环境中 .
荧光探针:由于其荧光性质,TAPA 充当高度对称探针 。 它可用于各种生物成像和诊断应用,其荧光可帮助追踪和可视化生物过程
作用机制
Target of Action
Tris(4-aminophenyl)amine (TAPA) is a highly symmetric probe that is primarily targeted towards harmful organic molecules in aqueous wastewater streams . It is well-known for its significant adsorption properties .
Mode of Action
TAPA interacts with its targets through adsorption and degradation . To overcome this limitation, TAPA is often combined with other materials, such as graphitic carbon nitride (CN), to form composites that improve both the adsorption and photocatalytic properties .
Biochemical Pathways
It is known that tapa plays a significant role in the degradation of organic molecules, particularly in the context of wastewater treatment .
Pharmacokinetics
It is known that tapa is slightly soluble in water , which may influence its bioavailability.
Result of Action
The primary result of TAPA’s action is the adsorption and degradation of harmful organic molecules in aqueous wastewater streams . This leads to the removal of these molecules from the environment, thereby reducing their potential harm.
Action Environment
The action of TAPA is influenced by various environmental factors. For instance, it is recommended to store TAPA in a cool, dry place in a tightly closed container, away from oxidizing agents . Furthermore, TAPA’s solubility in water and its stability in a dark place can also influence its action, efficacy, and stability.
属性
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFYGIUTYKKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064074 | |
| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5981-09-9 | |
| Record name | N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5981-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tris(4-aminophenyl)amine?
A1: The molecular formula of Tris(4-aminophenyl)amine is C18H18N4. It has a molecular weight of 290.36 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Tris(4-aminophenyl)amine?
A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry to confirm the chemical structure of TAPA and its derivatives [, , ].
Q3: How does the incorporation of Tris(4-aminophenyl)amine affect the thermal properties of epoxy resins?
A3: Incorporating TAPA as a reactive modifier in epoxy resin systems leads to enhanced thermal properties. This includes tailorable crosslinking densities, increased glass transition temperatures, and improved thermal decomposition temperatures [].
Q4: Can Tris(4-aminophenyl)amine be used to create porous materials?
A4: Yes, TAPA is a key building block for synthesizing porous organic polymers (POPs) [] and covalent organic frameworks (COFs) [, , , ]. These materials exhibit high surface areas and tunable pore sizes, making them suitable for applications like gas adsorption and separation [, , ].
Q5: What is the role of Tris(4-aminophenyl)amine in the synthesis of hyperbranched polyimides (HBPIs)?
A5: TAPA acts as a triamine monomer, reacting with dianhydride monomers to form HBPIs [, , ]. These HBPIs possess unique properties like high thermal stability, good solubility in polar aprotic solvents, and desirable optical properties, making them suitable for applications in various fields [, ].
Q6: Can Tris(4-aminophenyl)amine-based materials be used as catalysts?
A6: Yes, incorporating TAPA into porous organic polymers creates materials with catalytic properties. For example, a porous organic polymer with thiourea linkages (POP-TU) synthesized using TAPA exhibited high efficiency and recyclability in catalyzing the Michael reaction [].
Q7: How does the presence of Tris(4-aminophenyl)amine in a conjugated microporous polymer (CMP) affect its catalytic activity?
A7: The presence of TAPA in a CMP like TPA-PDI enhances its catalytic activity due to its redox-active nature. This allows for in situ stabilization of metal nanoparticles, leading to improved catalytic performance, such as in the reduction of nitro aryls to amino aryls [].
Q8: Have computational methods been used to study Tris(4-aminophenyl)amine and its derivatives?
A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of TAPA-based materials. For instance, DFT calculations supported the enhanced electrochemical oxygen reduction reaction (ORR) activity observed in a Co nanoparticle-stabilized TPA-PDI CMP []. Additionally, computational methods aided in elucidating the fluorescence quenching mechanism of a TAPA-based COF upon interaction with Cu2+ ions [].
Q9: What analytical techniques are employed to study the adsorption properties of Tris(4-aminophenyl)amine-based materials?
A10: Gas adsorption analysis, including nitrogen adsorption-desorption isotherms, is widely used to characterize the surface area, pore size distribution, and adsorption capacity of TAPA-based porous materials [, , ]. These techniques help evaluate their potential for applications like gas storage and separation.
Q10: Is there any research on the environmental impact of Tris(4-aminophenyl)amine-based materials?
A11: While research on the environmental impact of TAPA-based materials is limited, the development of recyclable and reusable TAPA-based catalysts, like the POP-TU used for the Michael reaction [], represents a step towards sustainable chemistry. This aspect requires further exploration to assess and mitigate potential environmental risks.
Q11: Are there alternative molecules to Tris(4-aminophenyl)amine for specific applications?
A12: Yes, depending on the desired application, alternative molecules with similar structures or functionalities can be employed. For instance, in the synthesis of COFs, other triamine monomers like 1,3,5-tris(4-aminophenyl)benzene (TAPB) can be used to tailor the pore size and functionality of the resulting material [, , ]. Choosing the most suitable alternative requires careful consideration of the specific application requirements.
Q12: How does research on Tris(4-aminophenyl)amine-based materials contribute to cross-disciplinary advancements?
A13: Research on TAPA-based materials fosters collaborations across disciplines like chemistry, materials science, and engineering. For example, the development of TAPA-based COFs with tunable optoelectronic properties [] opens avenues for applications in organic electronics and sensing, bridging the gap between materials design and device fabrication.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)


